Specific Scientific Field: Plant Science, Weed Control
Summary of the Application: Haloxyfop-etotyl is used as a post-emergence herbicide to control annual and perennial grass weeds.
Methods of Application or Experimental Procedures: The herbicide is applied post-emergence, meaning after the weeds have sprouted. In the study, two dose-response experiments were conducted to compare the sensitivity of a resistant population of P.
Results or Outcomes: The resistant population was found to be almost 20 times less sensitive to haloxyfop than a susceptible population.
Specific Scientific Field: Agriculture, Weed Control
Summary of the Application: Haloxyfop-etotyl is used in agriculture for the control of weeds in soybean crops.
Methods of Application or Experimental Procedures: The herbicide is applied post-emergence, after the weeds have sprouted.
Results or Outcomes: The application of Haloxyfop-etotyl results in effective control of weed species in soybean crops.
Summary of the Application: Haloxyfop-etotyl is also used for the control of weeds in beet and sugar beet fodder crops.
Methods of Application or Experimental Procedures: As with other applications, the herbicide is applied post-emergence.
Results or Outcomes: The application of Haloxyfop-etotyl can effectively control weed species in beet and sugar beet fodder crops.
Summary of the Application: Haloxyfop-etotyl is used in agriculture for the control of weeds in beans and peas.
Results or Outcomes: The application of Haloxyfop-etotyl results in effective control of weed species in beans and peas.
Specific Scientific Field: Pharmacokinetics, Animal Science
Summary of the Application: Haloxyfop-etotyl has been used in studies to understand its metabolism in animals.
Methods of Application or Experimental Procedures: In these studies, animals such as rats, mice, dogs, monkeys, and humans are dosed with Haloxyfop-etotyl, and various samples (e.g., blood, urine, faeces) are collected for analysis.
Results or Outcomes: These studies have shown that Haloxyfop-etotyl is metabolized and excreted by animals.
Haloxyfop-etotyl is a selective herbicide belonging to the aryloxyphenoxypropionic acid class. Its chemical structure is characterized by the presence of a phenoxy group attached to a propanoic acid moiety, specifically designed for the inhibition of grass weeds in broadleaf crops. The International Organization for Standardization (ISO) approved name for haloxyfop-etotyl is (RS)-2-[4-(3-chloro-5-trifluoromethyl-2-pyridinyl)oxy]phenoxypropanoic acid, and its molecular formula is C₁₅H₁₁ClF₃NO₄ with a molecular weight of approximately 361.7 g/mol . It appears as a white crystalline solid with a melting point ranging from 56 to 58 °C and has low water solubility but is soluble in organic solvents like acetone and dichloromethane .
Haloxyfop-etotyl undergoes hydrolysis to yield haloxyfop, its active form, upon application to plants. This transformation is crucial for its herbicidal activity, as the active R-isomer of haloxyfop exhibits significant inhibitory effects on the enzyme acetyl coenzyme A carboxylase (EC 6.4.1.2), which is essential for fatty acid synthesis in plants . The herbicide's stability varies with pH; it is more stable in acidic conditions and degrades rapidly in alkaline environments, with a half-life of approximately 141 days at pH 5 but only 2 hours at pH 9 .
Haloxyfop-etotyl primarily acts as a herbicide by inhibiting fatty acid synthesis in target plants. Its mechanism involves the selective inhibition of acetyl coenzyme A carboxylase, crucial for the growth of grass weeds while sparing broadleaf crops . The effective concentration needed to inhibit this enzyme (IC50) is around 0.5 μM for corn seedlings, indicating its potency against specific weed species . Furthermore, studies have shown that haloxyfop-R, the active isomer, is responsible for the herbicidal effects, while the S-isomer exhibits negligible activity .
The synthesis of haloxyfop-etotyl can be achieved through various methods, including one-pot reactions involving halo-heterocycles and (R)-4-hydroxyphenoxypropionic acid. A notable method employs cyanuric chloride as a catalyst under mild conditions to produce aryloxyphenoxypropionate derivatives efficiently . Specific reaction conditions involve stirring at elevated temperatures (50-60 °C) and subsequent purification steps to isolate the desired product in good yield.
Haloxyfop-etotyl is widely utilized in agriculture as a selective herbicide for controlling grass weeds in various broadleaf crops such as soybeans and cotton. Its selective action allows farmers to manage weed populations effectively without harming their crops . Additionally, its formulation as an ethoxyethyl ester enhances its efficacy and stability in agricultural applications.
Research into the interaction of haloxyfop-etotyl with other compounds has demonstrated its potential synergistic effects when combined with other herbicides or agricultural chemicals. Studies indicate that it can enhance the effectiveness of certain fungicides or insecticides, leading to improved pest management strategies . Furthermore, pharmacokinetic studies reveal that haloxyfop-etotyl is rapidly absorbed and metabolized in various animal models, indicating low toxicity and environmental persistence under controlled conditions .
Haloxyfop-etotyl shares similarities with several other herbicides within the aryloxyphenoxypropionic acid class. Below are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Haloxyfop | C₁₅H₁₁ClF₃NO₄ | Active form; selective against grass weeds |
Sethoxydim | C₁₅H₁₃ClF₃NO₂ | Also inhibits acetyl coenzyme A carboxylase |
Quizalofop | C₁₄H₁₃ClF₃NO₂ | Similar mechanism; used against grass weeds |
Fenoxaprop | C₁₄H₁₂ClF₂NO₂ | Selective for certain broadleaf crops |
Haloxyfop-etotyl's uniqueness lies in its specific action against grass weeds while being safe for broadleaf crops due to its selective herbicidal properties and rapid metabolic conversion to its active form upon application . This selectivity makes it an essential tool in integrated weed management systems.
Irritant;Environmental Hazard